8-Fluoroimidazo[1,2-a]pyridine hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2.H2O/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGRRDVVFMCDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Fluoroimidazo 1,2 a Pyridine Hydrate and Its Derivatives
Classical and Cyclocondensation Routes for Imidazo[1,2-a]pyridine (B132010) Core Synthesis and their Adaptability to Fluorinated Analogues
Classical methods for constructing the imidazo[1,2-a]pyridine core predominantly rely on the cyclocondensation of 2-aminopyridine (B139424) derivatives with suitable C2 synthons. The most established of these is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. acs.org This versatile reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine system.
The adaptability of this classical route to produce 8-fluoroimidazo[1,2-a]pyridines is straightforward and effective. The synthesis is achieved by utilizing a correspondingly substituted 2-amino-3-fluoropyridine (B1272040) as the starting material. The fluorine atom at the 3-position of the aminopyridine ring is maintained throughout the reaction sequence, ultimately appearing at the 8-position of the final fused heterocyclic product. nih.govresearchgate.net
Another classical approach involves the cyclocondensation of 2-aminopyridines with β-chlorovinylcarbonyl compounds. researchgate.net These reactions provide a reliable pathway to the core structure, and like the Tschitschibabin synthesis, can be adapted for fluorinated analogues by starting with a fluorinated 2-aminopyridine.
| Starting 2-Aminopyridine | Reagent | Conditions | Product | Reference |
| 2-Amino-3-fluoropyridine | α-Haloketone (e.g., 2-bromoacetophenone) | Reflux in solvent (e.g., ethanol) | 8-Fluoro-2-phenylimidazo[1,2-a]pyridine | nih.govresearchgate.net |
| 2-Aminopyridine | β-Chlorovinylcarbonyl compound | Heating | Imidazo[1,2-a]pyridine derivative | researchgate.net |
Multi-Component Reactions (MCRs) in the Construction of Imidazo[1,2-a]pyridines, Highlighting Strategies for Introducing Fluorine
Multi-component reactions (MCRs) offer a highly efficient and atom-economical strategy for the synthesis of complex molecular scaffolds from simple precursors in a single synthetic operation. mdpi.com Several MCRs have been successfully applied to the construction of the imidazo[1,2-a]pyridine core, and these can be readily adapted for the synthesis of 8-fluoro derivatives.
The most prominent MCR for this purpose is the Groebke–Blackburn–Bienaymé (GBB) reaction. mdpi.comresearchgate.netresearchgate.net This is a three-component reaction (3CR) that involves a 2-aminoazine, an aldehyde, and an isocyanide, typically catalyzed by an acid. researchgate.net To introduce a fluorine atom at the 8-position, a 2-amino-3-fluoropyridine can be employed as the aminoazine component. This strategy has been utilized to generate libraries of substituted 3-aminoimidazo[1,2-a]pyridines, which are valuable intermediates for further functionalization. rsc.org
Other notable MCRs include A³-coupling (aldehyde-alkyne-amine) reactions. acs.org For example, a domino A³-coupling followed by 5-exo-dig cyclization can produce the imidazo[1,2-a]pyridine scaffold. The use of a fluorinated 2-aminopyridine in this context allows for the direct synthesis of the corresponding 8-fluoro derivative.
| MCR Type | Key Components | Fluorine Introduction Strategy | Product Type | Reference |
| Groebke–Blackburn–Bienaymé (GBB) | 2-Amino-3-fluoropyridine, Aldehyde, Isocyanide | Use of fluorinated 2-aminopyridine | 3-Amino-8-fluoroimidazo[1,2-a]pyridine | mdpi.comresearchgate.netresearchgate.net |
| A³-Coupling | 2-Amino-3-fluoropyridine, Aldehyde, Alkyne | Use of fluorinated 2-aminopyridine | Substituted 8-fluoroimidazo[1,2-a]pyridine (B164112) | acs.org |
| aza-Friedel–Crafts Type | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Post-scaffold fluorination (or fluorinated starting material) | C3-alkylated imidazo[1,2-a]pyridine | mdpi.com |
Transition Metal-Catalyzed Functionalization Strategies for Imidazo[1,2-a]pyridines, Including C-H Activation and Direct Fluorination Approaches
Transition metal-catalyzed reactions, particularly those involving direct C-H bond functionalization, represent a powerful and modern approach for the derivatization of heterocyclic cores. rsc.orgcolab.ws These methods avoid the need for pre-functionalized substrates, offering a more step-economical route to novel derivatives.
Direct C-H activation of the pre-formed imidazo[1,2-a]pyridine scaffold allows for the introduction of various substituents at specific positions. bohrium.comresearchgate.net While much of the research has focused on the C3 position due to its high electron density, methods for functionalizing other positions, including C8, are emerging. rsc.orgresearchgate.net
Direct fluorination of the imidazo[1,2-a]pyridine core is a particularly attractive strategy. Electrophilic fluorinating reagents, such as Selectfluor, have been successfully used for the regioselective fluorination of these scaffolds. acs.org While reported examples often show a preference for the C3 position, the development of new catalysts and directing group strategies could enable regioselective fluorination at the C8 position.
In recent years, visible light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. researchgate.netbohrium.comnih.gov This methodology typically involves a photocatalyst that, upon excitation with visible light, initiates a single-electron transfer process to generate reactive radical intermediates. nih.gov
For imidazo[1,2-a]pyridines, this approach has been widely used for C-H functionalization, such as trifluoromethylation, alkylation, and arylation, primarily at the C3 position. nih.gov For instance, the trifluoromethyl radical (•CF₃), generated from precursors like sodium triflinate or other CF₃ sources, can readily add to the electron-rich imidazo[1,2-a]pyridine ring. researchgate.netnih.gov A plausible mechanism involves the generation of the CF₃ radical via a photoredox cycle, followed by its addition to the heterocycle and subsequent oxidation and deprotonation to yield the final product. nih.gov While direct C8 fluorination via this method is less common, the principles of photoredox catalysis offer a promising avenue for developing novel fluorination strategies.
Copper catalysis has proven to be highly effective for both the synthesis of the imidazo[1,2-a]pyridine scaffold and its subsequent functionalization. researchgate.net Copper catalysts are generally less expensive and less toxic than other transition metals like palladium or rhodium.
Several copper-catalyzed methods for constructing the core ring system have been developed. One notable example is the one-pot synthesis from aminopyridines and nitroolefins, which uses a Cu(I) catalyst and air as the oxidant. nih.govorganic-chemistry.org Another efficient method is the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, which provides a rapid and environmentally friendly route to the scaffold. nih.gov In these syntheses, the use of 3-fluoropyridine (B146971) or 2-amino-3-fluoropyridine as the starting material would directly yield the 8-fluoroimidazo[1,2-a]pyridine core.
| Copper Catalyst | Reaction Type | Reactants | Key Feature | Reference |
| Cu(I) salts (e.g., CuBr) | One-pot cyclization | Aminopyridines, Nitroolefins | Uses air as the oxidant | nih.govorganic-chemistry.org |
| Cu(II)-ascorbate | A³-Coupling/Cyclization | 2-Aminopyridines, Aldehydes, Alkynes | Performed in aqueous micellar media | acs.org |
| Cu(I) salts | Aerobic Dehydrogenative Cyclization | Pyridines, Ketone Oxime Esters | Environmentally friendly conversion | nih.gov |
Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis Applicable to 8-Fluoro Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in These principles are highly applicable to the synthesis of 8-fluoroimidazo[1,2-a]pyridine derivatives.
Key green approaches include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or bio-based solvents such as eucalyptol (B1671775) has been demonstrated. acs.orgresearchgate.net For example, a Cu(II)-ascorbate catalyzed A³-coupling reaction has been efficiently performed in aqueous sodium dodecyl sulfate (B86663) (SDS) micellar media. acs.org
Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating. mdpi.comresearchgate.net
Atom Economy: Multi-component reactions (MCRs) are inherently green as they maximize the incorporation of atoms from the reactants into the final product, generating minimal waste. rasayanjournal.co.in
Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that operate under catalyst-free or metal-free conditions is a major goal of green chemistry. researchgate.net
Use of Air as an Oxidant: Employing air as a green, inexpensive, and readily available oxidant in cyclization reactions, such as in the copper-catalyzed synthesis from aminopyridines, avoids the use of stoichiometric, often toxic, chemical oxidants. organic-chemistry.org
These green methodologies can be directly applied to the synthesis of 8-fluoro derivatives, typically by using the appropriate fluorinated starting materials within the optimized green protocol.
Novel Synthetic Routes to 8-Fluoroimidazo[1,2-a]pyridine Derivatives, Including Intramolecular Cyclizations
Beyond classical and MCR approaches, several novel synthetic strategies for accessing fluorinated imidazo[1,2-a]pyridines have been reported, often featuring innovative bond-forming reactions and cyclization methods.
One innovative approach is a base-mediated [3 + 3] annulation for synthesizing ring-fluorinated imidazo[1,2-a]pyridines from 1C,3N-dinucleophiles and β-CF₃-1,3-enynes. This method proceeds via two sequential C-F substitutions under mild, transition-metal-free conditions. rsc.org
Photochemical methods also provide a novel entry point. A one-pot synthesis has been developed involving the formation of (2H-azirin-2-yl)pyridinium salts, which then undergo a UV light-induced cyclization to form the imidazo[1,2-a]pyridine ring system. nih.gov
Intramolecular cyclizations are another key area of innovation. Strategies include the intramolecular C-H functionalization of N-aryl enamines and the cyclization of N-aryl-2-aminopyridines. researchgate.netorganic-chemistry.org A novel synthesis for a 3,7-disubstituted-8-fluoroimidazopyridine has been specifically developed, demonstrating the utility of modern synthetic methods to create precisely substituted analogues for structure-activity relationship studies. nih.govresearchgate.net These advanced routes showcase the ongoing evolution of synthetic chemistry towards more efficient and elegant construction of complex heterocyclic scaffolds.
Chemical Reactivity and Transformation Studies of 8 Fluoroimidazo 1,2 a Pyridine Hydrate
Reactivity Patterns in Comparison to Non-Fluorinated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (B132010) scaffold is a fused bicyclic heterocycle with a bridgehead nitrogen atom. researchgate.net The pyridine (B92270) ring is inherently electron-deficient, which generally makes the system less reactive towards electrophilic aromatic substitution compared to benzene. echemi.comyoutube.com Conversely, this electron deficiency activates the ring system for nucleophilic attack. youtube.com
The introduction of a highly electronegative fluorine atom at the 8-position significantly modulates this reactivity. The strong electron-withdrawing inductive effect of fluorine further depletes the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. acs.org Reactions of fluoropyridines with nucleophiles are reported to be significantly faster than those of their chloro-substituted counterparts, underscoring the activating effect of fluorine in SNAr processes. acs.org
In contrast, the same electron-withdrawing effect further deactivates the pyridine ring towards electrophilic attack. The most reactive site for electrophilic substitution in the non-fluorinated imidazo[1,2-a]pyridine core is the C-3 position on the five-membered imidazole (B134444) ring. mdpi.com This preference is maintained and often enhanced in the 8-fluoro derivative, as the deactivation of the six-membered ring funnels electrophilic attack towards the more electron-rich imidazole moiety.
Table 1: Comparative Reactivity of Imidazo[1,2-a]pyridine vs. 8-Fluoroimidazo[1,2-a]pyridine (B164112)
| Reaction Type | Imidazo[1,2-a]pyridine | 8-Fluoroimidazo[1,2-a]pyridine | Rationale for Difference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Moderately reactive | Highly reactive | The strong electron-withdrawing effect of the C-8 fluorine atom increases the electrophilicity of the pyridine ring, stabilizing the negatively charged intermediate. acs.org |
| Electrophilic Aromatic Substitution | Reactive primarily at the C-3 position | Highly selective for the C-3 position | The C-8 fluorine atom deactivates the pyridine ring towards electrophiles, reinforcing the inherent preference for substitution on the more electron-rich imidazole ring. echemi.comyoutube.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions, Particularly Intramolecular Cyclization Leading to Novel Tetracyclic Systems
The enhanced electrophilicity of the 8-fluoroimidazo[1,2-a]pyridine core makes it a valuable substrate for SNAr reactions. This reactivity is particularly useful in the construction of complex, polycyclic systems through intramolecular cyclization events. Research has demonstrated the synthesis of novel tetracyclic fused imidazo[1,2-a]pyridines through one-pot, multi-component reactions. beilstein-journals.orgnih.gov
A common strategy involves an initial Groebke–Blackburn–Bienaymé (GBB) three-component reaction of a 2-aminopyridine (B139424), an aldehyde (like isatin), and an isocyanide. beilstein-journals.orgnih.gov This sequence generates an in-situ imidazo[1,2-a]pyridine intermediate bearing a reactive functional group. A subsequent intramolecular nucleophilic attack, often from the imidazole portion of the molecule onto an in-situ generated isocyanate, leads to the formation of a new ring, yielding a tetracyclic product. beilstein-journals.org The efficiency of these tandem reactions provides a streamlined pathway to structurally complex molecules from simple starting materials. researchgate.net
The fluorine atom can play a dual role in these syntheses: either being pre-installed on the 2-aminopyridine starting material to be carried through to the final product or by activating a related substrate for subsequent nucleophilic substitution. For instance, methodologies have been developed for synthesizing ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions, highlighting the utility of SNAr chemistry in this scaffold. rsc.org
Table 2: Examples of Intramolecular Cyclization Leading to Tetracyclic Systems
| Starting Materials | Key Intermediate | Resulting Tetracyclic System | Reaction Type |
|---|---|---|---|
| 2-Aminopyridine, Isatin, Isocyanide | Imidazo[1,2-a]pyridine with isocyanate functional group | Quinazolinone-fused imidazo[1,2-a]pyridine | GBB reaction followed by intramolecular nucleophilic cyclization. beilstein-journals.orgnih.gov |
| 1C,3N-Dinucleophiles, β-CF3-1,3-enynes | Not applicable (direct annulation) | Ring-fluorinated imidazo[1,2-a]pyridine | [3 + 3] Annulation via sequential C-F substitutions. rsc.org |
Electrophilic Reactions and Positional Selectivity within the 8-Fluoroimidazo[1,2-a]pyridine Core
The rationale for this high regioselectivity lies in the stability of the cationic intermediate (the sigma complex) formed during the reaction. stackexchange.com Attack of an electrophile at C-3 results in an intermediate where the positive charge can be delocalized without disrupting the aromatic sextet of the six-membered pyridine ring. echemi.comstackexchange.com In contrast, attack at other positions, such as C-2, would lead to less stable intermediates. stackexchange.com
The presence of the electron-withdrawing fluorine atom at C-8 further reinforces this C-3 selectivity by making the pyridine ring even less susceptible to electrophilic attack. youtube.com A prime example of this reactivity is the direct fluorination of imidazo[1,2-a]pyridines. Using an electrophilic fluorine source such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), the reaction proceeds with high regioselectivity to yield 3-fluoroimidazo[1,2-a]pyridine derivatives. acs.orgnih.gov This demonstrates the pronounced nucleophilic character of the C-3 position. Similarly, other C-H functionalizations, including alkylations and acylations, are predominantly directed to this site. mdpi.comnih.gov
Table 3: Positional Selectivity in Electrophilic Reactions
| Reaction | Electrophile/Reagent | Position of Substitution | Product Type |
|---|---|---|---|
| Fluorination | Selectfluor | C-3 | 3-Fluoroimidazo[1,2-a]pyridine. acs.orgnih.gov |
| Bromination | N-Bromosuccinimide (NBS) | C-3 | 3-Bromoimidazo[1,2-a]pyridine |
| Alkylation (aza-Friedel-Crafts) | Aldehydes, Amines | C-3 | C-3 alkylated imidazo[1,2-a]pyridine. mdpi.com |
| Difluoroalkylation | Bromodifluoromethylaryl ketones | C-3 | 3-(Difluoroalkyl)imidazo[1,2-a]pyridine. nih.govmdpi.com |
Oxidative and Reductive Transformations of 8-Fluoroimidazo[1,2-a]pyridine Derivatives
The 8-fluoroimidazo[1,2-a]pyridine scaffold is amenable to various oxidative and reductive transformations, which allow for further functionalization. Oxidative reactions can be used to introduce new substituents or to form the heterocyclic core itself. For instance, a highly regioselective oxidative olefination of imidazo[1,2-a]pyridines with acrylates has been achieved using ruthenium catalysts. rsc.org This reaction exclusively forms C-3 coupled products, again highlighting the unique reactivity of this position. rsc.org Furthermore, the synthesis of the imidazo[1,2-a]pyridine ring system can be accomplished via copper-catalyzed aerobic dehydrogenative cyclization, an inherently oxidative process that converts pyridines and ketone oxime esters into the fused bicyclic product. organic-chemistry.orgnih.gov
Reductive transformations are also synthetically valuable. While direct reduction of the 8-fluoroimidazo[1,2-a]pyridine core is not commonly reported, the reduction of functional groups appended to the scaffold is a key synthetic step. For example, derivatives bearing a nitro group, such as 8-nitro-imidazo[1,2-a]pyridines, can be synthesized and subsequently reduced to the corresponding amino derivatives. researchgate.net These amino-functionalized compounds serve as versatile building blocks for further chemical modifications, including the synthesis of amides or their use in coupling reactions. These transformations demonstrate the robustness of the core structure under both oxidative and reductive conditions, enabling a wide range of chemical derivatizations.
Computational Chemistry and Molecular Modeling of 8 Fluoroimidazo 1,2 a Pyridine Hydrate
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. For 8-fluoroimidazo[1,2-a]pyridine (B164112), these calculations reveal the profound influence of the fluorine atom on the electron distribution across the fused ring system.
The high electronegativity of the fluorine atom at the 8-position induces a significant polarization effect. This is reflected in the calculated molecular electrostatic potential (MEP) map, which highlights regions of negative potential (electron-rich) around the nitrogen atoms and the fluorine atom, and positive potential (electron-poor) on the hydrogen atoms. These maps are crucial for predicting sites susceptible to electrophilic and nucleophilic attack, thereby forecasting the molecule's reactivity in various chemical environments.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, with a larger gap implying greater stability. For 8-fluoroimidazo[1,2-a]pyridine, the presence of the fluorine atom is expected to lower the energy of both orbitals compared to the non-fluorinated parent compound, influencing its charge transfer capabilities and interaction profile.
Table 1: Calculated Electronic Properties of Imidazo[1,2-a]pyridine (B132010) Derivatives (Note: The following is a representative table based on typical findings for such compounds, as specific experimental or calculated values for 8-fluoroimidazo[1,2-a]pyridine hydrate (B1144303) were not available in the searched literature.)
| Property | Imidazo[1,2-a]pyridine | 8-Fluoroimidazo[1,2-a]pyridine |
| HOMO Energy (eV) | -6.5 | -6.8 |
| LUMO Energy (eV) | -1.2 | -1.5 |
| HOMO-LUMO Gap (eV) | 5.3 | 5.3 |
| Dipole Moment (Debye) | 2.1 | 3.5 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Studies
To understand the potential therapeutic applications of 8-fluoroimidazo[1,2-a]pyridine hydrate, molecular docking and dynamics simulations are employed. These computational techniques model the interaction of the ligand with the binding site of a biological target, such as a protein or enzyme.
Molecular docking studies predict the preferred binding orientation and affinity of the molecule within a receptor's active site. For the imidazo[1,2-a]pyridine scaffold, which is known to interact with a variety of targets including kinases and G-protein coupled receptors, the 8-fluoro substituent can play a critical role. The fluorine atom can form favorable non-covalent interactions, such as hydrogen bonds with backbone amides or electrostatic interactions with charged residues, thereby enhancing binding affinity and selectivity. The presence of a hydrate molecule can further influence binding by mediating interactions between the ligand and the protein through a water-bridged hydrogen bond network.
In Silico Studies of Bioisosteric Mimicry: 8-Fluoroimidazo[1,2-a]pyridine as an Imidazo[1,2-a]pyrimidine (B1208166) Analog
A significant area of investigation for 8-fluoroimidazo[1,2-a]pyridine is its role as a bioisostere for imidazo[1,2-a]pyrimidine. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful strategy in drug design. In this case, the C-F group at the 8-position is proposed to mimic the electronic and steric properties of a nitrogen atom at the equivalent position in the pyrimidine (B1678525) ring.
In silico studies have been pivotal in establishing this physicochemical mimicry. nih.govresearchgate.net Computational analyses comparing the two scaffolds demonstrate remarkable similarities in their electrostatic surface potentials and dipole moments. researchgate.net The substitution of a carbon-hydrogen bond with a carbon-fluorine bond effectively emulates the electron-withdrawing nature and the local electronic environment of a ring nitrogen. This mimicry allows for the 8-fluoroimidazo[1,2-a]pyridine core to be substituted for the imidazo[1,2-a]pyrimidine scaffold in ligands targeting specific receptors, such as the GABA-A receptor, while potentially offering advantages in terms of metabolic stability or membrane permeability. nih.govresearchgate.net
Table 2: Comparative Physicochemical Properties of Bioisosteric Scaffolds (Note: This table is illustrative, reflecting the qualitative findings of the cited literature. Specific quantitative data was not available.)
| Property | Imidazo[1,2-a]pyrimidine | 8-Fluoroimidazo[1,2-a]pyridine |
| Electrostatic Potential | Similar negative potential region at position 8 | Similar negative potential region at position 8 |
| Dipole Moment Vector | Comparable magnitude and direction | Comparable magnitude and direction |
| Molecular Shape | Planar, similar dimensions | Planar, similar dimensions |
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound involves mapping its potential energy surface to identify low-energy, stable conformations.
The imidazo[1,2-a]pyridine ring system is largely planar and rigid. However, if substituents are present, particularly at the 2- or 3-positions, different rotational conformers (rotamers) may exist. Computational methods can systematically rotate flexible bonds and calculate the corresponding energy to identify the most stable conformations.
For the hydrated form, the analysis extends to the orientation of the water molecule(s) relative to the heterocyclic core. The water molecule will preferentially orient itself to form hydrogen bonds with the electron-rich nitrogen and fluorine atoms. Mapping the energy landscape reveals the most probable hydration sites and the energetic favorability of these interactions. Understanding the preferred conformation of the hydrated complex is crucial, as this is the form that may be present in a physiological environment and interacting with biological targets. The global minimum energy conformation identified through these studies provides the most likely structure for use in subsequent docking and dynamics simulations.
Structure Activity Relationship Sar Investigations of 8 Fluoroimidazo 1,2 a Pyridine Derivatives
Comprehensive SAR Studies on the Imidazo[1,2-a]pyridine (B132010) Scaffold for Diverse Biological Activities
The imidazo[1,2-a]pyridine ring system has been extensively modified at nearly all possible positions to explore its therapeutic potential. rsc.org These efforts have yielded compounds with a remarkable diversity of biological activities, including anticancer, antituberculosis, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.netnih.gov
SAR studies have revealed several key insights:
Anticancer Activity: Modifications at the C2, C3, C6, and C8 positions have been crucial in developing potent enzyme inhibitors for cancer therapy. For instance, a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives were developed as inhibitors of phosphatidylinositol-3-kinase alpha (PI3Kα), a key enzyme in cell proliferation. semanticscholar.orgtandfonline.comnih.gov Systematic SAR exploration identified that modifications at these positions were essential for nanomolar potency. semanticscholar.orgnih.gov Similarly, other derivatives have been optimized as potent inhibitors of Nek2 kinase and PI3K/mTOR dual inhibitors, where substitutions on the scaffold directly influence potency and selectivity. nih.govresearchgate.netacs.org Attaching a quinazoline (B50416) moiety at the C6 position has also yielded potent PI3Kα inhibitors with submicromolar activity against various tumor cell lines. nih.gov
Antituberculosis Activity: The C3 position is a critical site for modulation of antitubercular activity. rsc.orgrsc.org Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have shown potent activity against replicating, non-replicating, and drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.govacs.org SAR studies on this series indicated that the nature of the amide substituent significantly impacts potency, with larger, more lipophilic biaryl ethers demonstrating nanomolar potency. nih.gov Furthermore, substitutions on the pyridine (B92270) ring, such as a 7-methyl group, have been found to be important for activity. nih.gov
General Trends: Functionalization at the C3 position is a common strategy due to the electron-rich character of this position, making it susceptible to electrophilic or radical attack. researchgate.net This has led to a wide variety of C3-functionalized derivatives with diverse biological profiles. researchgate.net The scaffold's versatility allows for "scaffold hopping" and other medicinal chemistry strategies to develop novel inhibitors for various targets, including KRAS G12C and FLT3. nih.govrsc.org
Specific Influence of the 8-Fluoro Substituent on the Activity Profiles of Imidazo[1,2-a]pyridine Derivatives
The introduction of a fluorine atom at the C8 position of the imidazo[1,2-a]pyridine scaffold has a profound and specific influence on the molecule's physicochemical properties and, consequently, its biological activity. The primary role of the 8-fluoro substituent is often to act as a bioisostere, mimicking the properties of other atoms or groups to enhance receptor interaction or improve metabolic stability. nih.govresearchgate.net
A key example is its use as a physicochemical mimic of the nitrogen atom in the imidazo[1,2-a]pyrimidine (B1208166) ring system. nih.govresearchgate.net The substitution of a C-H group with a C-F group alters the electronic properties of the ring. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the heterocyclic core and change the molecule's electrostatic potential and dipole moment. researchgate.net This mimicry has been successfully demonstrated in the context of GABA-A receptor modulators, where the 8-fluoroimidazo[1,2-a]pyridine (B164112) core was used to replace an imidazo[1,2-a]pyrimidine scaffold, resulting in ligands with retained or modulated receptor affinity. nih.gov This strategic substitution allows for fine-tuning of the molecule's interaction with its biological target. researchgate.net
In the development of FLT3 inhibitors, SAR studies revealed that substitutions at the 8-position were detrimental to activity. nih.gov This was attributed to steric hindrance with the hinge region of the kinase, highlighting the sensitivity of this position to substitution and the specific, often steric, influence the 8-fluoro group can exert. nih.gov
Application of Bioisosteric Strategies Involving 8-Fluoroimidazo[1,2-a]pyridine in Receptor Modulation Research (e.g., GABAA Receptor Agonism)
Bioisosterism is a powerful strategy in medicinal chemistry used to design new compounds by replacing a functional group with another that has similar physical or chemical properties. estranky.sk The 8-fluoroimidazo[1,2-a]pyridine scaffold is a prime example of this strategy in action, particularly in the field of GABAA receptor modulation. nih.govresearchgate.net
The GABAA receptor is a major inhibitory neurotransmitter target in the central nervous system, and ligands for its benzodiazepine (B76468) binding site, such as those based on the imidazo[1,2-a]pyrimidine scaffold, are of significant therapeutic interest. researchgate.netresearchgate.net Researchers have successfully established that the 8-fluoroimidazo[1,2-a]pyridine core can act as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine ring in allosteric modulators of the GABAA receptor. nih.govresearchgate.net
The rationale for this bioisosteric replacement is based on physicochemical mimicry. Using both computational and experimental techniques, it was demonstrated that the 8-fluoroimidazo[1,2-a]pyridine system closely mimics the electrostatic surface, pKa, and dipole moment of the imidazo[1,2-a]pyrimidine core. researchgate.net This mimicry allows the 8-fluoro derivative to engage with the receptor in a similar manner to its pyrimidine (B1678525) counterpart. An in vitro study confirmed the success of this strategy, where a 3,7-disubstituted-8-fluoroimidazopyridine ligand acted as a functional bioisosteric replacement for a known imidazo[1,2-a]pyrimidine-based GABAA receptor modulator. nih.gov This approach provides an alternative chemotype for developing GABAA receptor agonists, potentially with improved properties or different subtype selectivity. researchgate.netnih.gov
Positional Effects of Functional Groups and Their Impact on Receptor Binding and Enzyme Inhibition
The specific placement of functional groups on the imidazo[1,2-a]pyridine scaffold is critical in determining the compound's affinity for receptors and its ability to inhibit enzymes. unina.it SAR studies have consistently shown that even minor changes in the position of a substituent can lead to dramatic shifts in biological activity.
Enzyme Inhibition (Kinases): In the development of kinase inhibitors, positional isomerism plays a key role.
PI3Kα Inhibitors: For 2,6,8-substituted imidazo[1,2-a]pyridine derivatives, the placement of functional groups is designed to interact with specific regions of the PI3Kα binding pocket. semanticscholar.orgtandfonline.comnih.gov Modifications at these positions aim to improve solubility and provide essential hydrogen bonding interactions. semanticscholar.org For example, converting a nitro group to an amide or sulfonamide at a specific position can increase potency. semanticscholar.org
FLT3 Inhibitors: In a series of imidazo[1,2-a]pyridine-thiophene derivatives, it was found that substitution on the 7-position resulted in a 10-fold increase in potency compared to substitution on the 6-position. nih.gov Conversely, any substitution at the 8-position was found to be detrimental due to steric clashes with the kinase hinge region. nih.gov
Nek2 Inhibitors: The development of potent Nek2 inhibitors also relies on precise positioning of substituents on the imidazo[1,2-a]pyridine core to achieve low nanomolar activity and high selectivity. nih.govresearchgate.netdocumentsdelivered.com
Antitubercular Activity: For imidazo[1,2-a]pyridine-3-carboxamides, substitutions on the core pyridine ring have a notable impact.
Replacing a 7-methyl group with a 7-chloro group was found to diminish activity by approximately five-fold, demonstrating the sensitivity of this position to electronic and steric changes. nih.gov
The position of the carboxamide group itself is crucial; 2-carboxamides show much weaker antitubercular activity than the corresponding 3-carboxamides, suggesting a potential switch in the mode of action. rsc.org
Mechanistic Insights into Biological Interactions of 8 Fluoroimidazo 1,2 a Pyridine Derivatives
Elucidation of Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Urease)
Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been identified as potent inhibitors of several key enzymes, including cholinesterases and urease. The introduction of a fluorine atom at the 8-position can significantly influence the electronic properties and binding affinities of these molecules.
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary strategy for managing the symptoms of Alzheimer's disease. plos.org Imidazo[1,2-a]pyridine derivatives have been investigated as cholinesterase inhibitors, with molecular docking studies providing insights into their binding mechanisms. nih.govresearchgate.net These studies suggest that the compounds orient themselves within the enzyme's active site to interact with key residues. The binding is often stabilized by a combination of hydrophobic interactions and hydrogen bonds. For instance, docking studies have shown that these derivatives can fit into the acyl binding pocket of the enzyme. nih.gov The structural differences between AChE and BChE, particularly the substitution of phenylalanines in the AChE acyl binding pocket with leucine (B10760876) and valine in BChE, can be exploited to achieve selective inhibition. nih.gov
Urease: Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. frontiersin.org Synthetic derivatives incorporating the 6-fluoroimidazo[1,2-a]pyridine (B164572) scaffold linked to an oxazole (B20620) ring have demonstrated significant urease inhibitory activity, in some cases surpassing the standard inhibitor, thiourea. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that the inhibitory potential is highly dependent on the nature and position of substituents on the aryl ring. nih.gov Electron-withdrawing groups like -CF₃ and -NO₂, or groups capable of strong hydrogen bonding like -OH, tend to enhance inhibitory activity. nih.gov
The proposed mechanism, supported by in silico molecular docking, involves the inhibitor binding to the active site of the urease enzyme. The interactions are multifaceted, including hydrogen bonding and pi-pi stacking with key amino acid residues surrounding the dinuclear nickel center, which is crucial for catalysis. nih.gov
Below is a data table summarizing the urease inhibitory activity of selected 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives.
| Compound | Substituent on Aryl Ring | IC₅₀ (µM) |
|---|---|---|
| 4i | 4-CF₃ | 5.68 ± 1.66 |
| 4o | 4-NO₂ | 7.11 ± 1.24 |
| 4g | 4-OH | 9.41 ± 1.19 |
| 4h | 2-NO₂ | 10.45 ± 2.57 |
| Thiourea (Standard) | - | 21.37 ± 1.76 |
Investigation of Specific Protein-Ligand Interaction Profiles and Binding Modes
The efficacy of 8-fluoroimidazo[1,2-a]pyridine (B164112) derivatives is dictated by their precise interactions with the target protein's binding pocket. Computational modeling and experimental studies have shed light on these interaction profiles.
GABAᴀ Receptor: For GABAᴀ receptor PAMs, molecular docking simulations indicate that the binding is driven by a combination of hydrogen bonds, π–π stacking, and hydrophobic interactions. semanticscholar.org The imidazopyridine core often engages in π–π stacking with aromatic residues like tyrosine or phenylalanine in the binding site. semanticscholar.org For a related class of ligands, key interactions were identified with residues such as α1Y159, α1F99, β3Y62, and β3M115 through hydrophobic interactions, while a critical hydrogen bond formed with β3Q64. nih.gov The amide and aromatic groups attached to the core scaffold are crucial for forming hydrogen bonds and additional hydrophobic contacts, anchoring the ligand securely in the binding pocket. semanticscholar.org
Urease: In the case of urease inhibition, docking studies of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives revealed specific binding modes within the active site. The interactions included pi-pi stacking, pi-pi T-shaped configurations, and hydrogen bonding with key residues, effectively inhibiting the enzyme's catalytic activity. nih.gov
Other Kinases: Imidazo[1,2-a]pyridine derivatives have also been optimized as inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3). Molecular docking revealed that the nitrogen at the 1-position of the imidazopyridine core forms a critical hydrogen bond with the hinge region of the kinase. nih.gov
The table below summarizes the key interaction types observed for imidazo[1,2-a]pyridine derivatives with various biological targets.
| Biological Target | Key Interaction Types | Reference |
|---|---|---|
| GABAᴀ Receptor | Hydrogen Bonds, π–π Stacking, Hydrophobic Interactions | semanticscholar.org |
| Urease | Hydrogen Bonding, Pi-Pi Stacking, Pi-Pi T-shaped | nih.gov |
| FLT3 Kinase | Hydrogen Bond with Hinge Region | nih.gov |
| NF-κB p50 | Interactions with specific polar and charged residues | nih.gov |
Understanding of Molecular Recognition and Identification of Key Binding Sites
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For 8-fluoroimidazo[1,2-a]pyridine derivatives, recognition by their target proteins is a highly specific process determined by the shape, size, and electronic complementarity between the ligand and the binding site.
GABAᴀ Receptor: The key binding site for imidazopyridine-based PAMs is the allosteric benzodiazepine (B76468) site, located at the extracellular interface between the α and γ subunits (e.g., α1/γ2). nih.gov However, related compounds have also been shown to bind at the α+/β- interface. nih.gov Key residues that have been identified as crucial for binding and recognition include specific tyrosine, phenylalanine, and glutamine residues within this pocket. nih.gov For example, in the α1β3 interface, residues α1Y159, α1F99, β3Y62, β3M115, and β3Q64 have been implicated in the binding of similar modulators. nih.gov
Cholinesterases: The binding site is the deep, narrow gorge containing the catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov Molecular recognition involves the imidazopyridine core penetrating this gorge, with substituents positioned to interact with specific sub-pockets, such as the acyl binding pocket. nih.gov
NF-κB: For other targets like the NF-κB p50 subunit, a transcription factor involved in inflammation, imidazo[1,2-a]pyridine derivatives have been shown to occupy an active site surrounded by key amino acids including Arg54, Arg56, Tyr57, Glu60, His141, and Lys241. nih.gov
The fluorine atom at the 8-position of the imidazo[1,2-a]pyridine ring plays a subtle but important role in molecular recognition. It alters the molecule's electrostatic potential and can engage in favorable orthogonal multipolar interactions or act as a hydrogen bond acceptor, thereby fine-tuning the binding affinity and selectivity for the target protein.
Research Prospects and Future Directions for 8 Fluoroimidazo 1,2 a Pyridine Hydrate
Development of Novel and More Efficient Synthetic Methodologies with High Selectivity
The synthesis of the imidazo[1,2-a]pyridine (B132010) core has traditionally been achieved through the reaction of 2-aminopyridines with α-halocarbonyl compounds. researchgate.net However, future research is geared towards the development of more sustainable, efficient, and selective synthetic routes. A key area of focus is the advancement of one-pot, multicomponent reactions (MCRs) which offer high atom economy and procedural simplicity.
The Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction, has been successfully employed to synthesize a variety of imidazo[1,2-a]pyridine derivatives, including potential anticancer agents and 3-amino-substituted compounds. rsc.orgmdpi.com Future work will likely adapt and optimize these MCRs for the specific synthesis of 8-fluoro-substituted analogues, potentially utilizing green catalysts and microwave assistance to reduce reaction times and improve yields. mdpi.com
Furthermore, innovative catalytic systems are being explored to enhance synthetic efficiency. Methodologies such as copper-catalyzed aerobic dehydrogenative cyclization and dual catalysis systems involving flavin and iodine represent environmentally friendly approaches to constructing the imidazo[1,2-a]pyridine ring. organic-chemistry.org The development of transition-metal-free approaches, including ultrasound-assisted reactions in aqueous media, also presents a promising avenue for greener synthesis. organic-chemistry.org The overarching goal is to create a toolbox of synthetic methods that allow for the rapid and controlled production of 8-fluoroimidazo[1,2-a]pyridine (B164112) hydrate (B1144303) and its analogues with high regioselectivity and functional group tolerance.
| Synthetic Methodology | Key Features | Catalyst/Conditions | Potential Advantages |
| Groebke–Blackburn–Bienaymé Reaction (GBBR) | One-pot, three-component reaction | NH4Cl, Microwave irradiation | High efficiency, reduced reaction time, green catalyst mdpi.com |
| Copper-Catalyzed Aerobic Cyclization | Uses air as the oxidant | Copper Iodide (CuI) | Environmentally friendly, broad substrate scope organic-chemistry.org |
| Dual Catalysis | Aerobic oxidative C-N bond formation | Flavin and Iodine | Metal-free, mild conditions organic-chemistry.org |
| Ultrasound-Assisted Synthesis | C-H functionalization in water | KI/tert-butyl hydroperoxide | Green solvent, metal-free organic-chemistry.org |
Exploration of Advanced Functionalization and Derivatization Strategies for the 8-Fluoroimidazo[1,2-a]pyridine Core
To fully exploit the therapeutic potential of the 8-fluoroimidazo[1,2-a]pyridine core, extensive exploration of its functionalization is necessary. Direct C-H bond functionalization has emerged as a powerful strategy for derivatization, as it avoids the need for pre-functionalized starting materials, thereby increasing synthetic efficiency. mdpi.comrsc.org
Visible light-induced photocatalysis is a particularly promising advanced strategy for the site-selective functionalization of the imidazo[1,2-a]pyridine scaffold. mdpi.comnih.gov This approach enables a wide range of transformations, including the introduction of fluoroalkyl, formyl, and alkoxycarbonyl groups, primarily at the C3 position. mdpi.comnih.gov These modifications are crucial as they can significantly alter the compound's physicochemical and biological properties. mdpi.com Future research will focus on expanding the scope of photocatalytic reactions to other positions on the ring and developing methodologies with even greater control and selectivity.
Beyond C-H functionalization, research will continue into derivatizing the core at various positions (C2, C3, C5, C6, C7) using both transition-metal-catalyzed cross-coupling reactions and metal-free methods. rsc.org Creating diverse libraries of 3,7-disubstituted-8-fluoroimidazopyridines, for example, will be essential for detailed structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacological profiles. nih.gov
| Functionalization Strategy | Position | Reaction Type | Key Features |
| Visible Light-Induced C-H Functionalization | C3 | Fluoroalkylation, Formylation, Alkoxycarbonylation | Green chemistry, mild conditions, high selectivity mdpi.comnih.gov |
| Radical Reactions | Various | C-C and C-heteroatom bond formation | Access to diverse derivatives via photocatalysis or metal-free oxidation rsc.org |
| Cross-Coupling Reactions | C6, C7 | Suzuki-Miyaura | Introduction of aryl and heteroaryl groups |
| Multicomponent Reactions | C3 | Aminoalkylation | Efficient assembly of complex structures nih.gov |
Integration of Advanced Computational and Experimental Approaches for Rational Design of New Chemical Entities
The synergy between computational modeling and experimental synthesis is critical for the rational design of new chemical entities based on the 8-fluoroimidazo[1,2-a]pyridine scaffold. In silico techniques have already proven valuable in establishing the scaffold as a bioisosteric mimic of imidazo[1,2-a]pyrimidine (B1208166) by comparing properties like electrostatic surface, pKa, and dipole moments. nih.govresearchgate.net
Future efforts will increasingly rely on a suite of computational tools to guide drug discovery. Molecular docking studies will continue to be used to predict binding modes and affinities of novel derivatives against various biological targets. researchgate.netnih.govnih.gov More advanced techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and pharmacophore generation will help identify the key structural features required for potent biological activity. researchgate.net
Molecular dynamics simulations can provide deeper insights into the dynamic interactions between a ligand and its target protein, helping to explain the mechanism of action at an atomic level. researchgate.net Furthermore, predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be integral in the early stages of design, helping to prioritize compounds with favorable drug-like characteristics and reducing late-stage attrition. nih.govresearchgate.net This integrated approach will accelerate the discovery of new 8-fluoroimidazo[1,2-a]pyridine-based drug candidates by focusing synthetic efforts on compounds with the highest probability of success.
Expansion of Research to Diverse Biological Targets and Elucidation of New Mechanisms of Action
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. nih.govresearchgate.netchemrxiv.org While the 8-fluoro derivative has been notably explored as a GABA-A receptor modulator, its potential extends far beyond this single target. nih.gov
Future research will focus on systematically screening 8-fluoroimidazo[1,2-a]pyridine hydrate and its derivatives against a broader range of targets. This includes various protein kinases, which are critical targets in oncology, and enzymes involved in infectious diseases, such as mycobacterial pantothenate synthetase. researchgate.net Recently, the parent scaffold has been investigated for developing covalent inhibitors of challenging targets like KRAS G12C, opening a new avenue for the 8-fluoro analogue. rsc.org
Elucidating the mechanism of action of these compounds is a parallel priority. Studies on imidazo[1,2-a]pyridine derivatives have shown they can induce cancer cell death through apoptosis and cell cycle arrest, modulating key signaling proteins like p53, p21, caspases, and PARP. waocp.orgnih.gov Other derivatives have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. nih.gov Future mechanistic studies will employ advanced techniques such as proteomics, transcriptomics, and cellular imaging to build a comprehensive understanding of how these compounds exert their biological effects, which is crucial for their development as therapeutic agents.
| Biological Target Class | Specific Example(s) | Therapeutic Area | Reference |
| Ion Channels | GABA-A Receptor | Neuroscience (Anxiety, Insomnia) | nih.govdergipark.org.tr |
| Enzymes (Kinases) | c-Met, Aurora-A, Topoisomerase IIα | Oncology | waocp.orgdergipark.org.tr |
| Oncogenes | KRAS G12C (covalent inhibition) | Oncology | rsc.org |
| Signaling Proteins | STAT3, NF-κB | Inflammation, Oncology | nih.gov |
| Bacterial Enzymes | Pantothenate Synthetase | Infectious Disease (Tuberculosis) | researchgate.net |
Contribution to Chemical Biology and Medicinal Chemistry Tool Development
The versatile and tunable nature of the 8-fluoroimidazo[1,2-a]pyridine scaffold makes it an excellent candidate for the development of chemical tools to probe biological systems. Its proven utility as a bioisostere is a foundational concept in medicinal chemistry for optimizing drug properties while retaining biological activity. nih.gov
A significant future direction is the design and synthesis of 8-fluoroimidazo[1,2-a]pyridine-based chemical probes. By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups through advanced functionalization strategies, researchers can create tools for target identification, validation, and imaging. These probes can help visualize drug distribution in cells and identify the specific protein targets of bioactive compounds.
Furthermore, the scaffold can be used to construct fragment libraries for use in fragment-based drug discovery (FBDD). The development of Activity-Based Probes (ABPs) based on this core could enable the study of enzyme activity in complex biological samples. Given the recent success in developing covalent inhibitors from the parent scaffold, another exciting prospect is the design of novel 8-fluoroimidazo[1,2-a]pyridine derivatives bearing "warheads" for use as Targeted Covalent Inhibitors (TCIs), which can offer enhanced potency and duration of action. rsc.org
Q & A
Q. What are the key synthetic strategies for preparing 8-fluoroimidazo[1,2-a]pyridine derivatives, and how do reaction conditions influence yield?
The synthesis of 8-fluoroimidazo[1,2-a]pyridine derivatives typically involves functionalization of the imidazo[1,2-a]pyridine core via halogenation, cross-coupling, or substitution reactions. For example, fluorination at the 8-position can be achieved using electrophilic fluorinating agents under controlled temperature (e.g., 0–25°C) in aprotic solvents like DMF or DCM . Optimizing solvent choice (polar vs. nonpolar) and reaction time is critical to avoid side reactions, such as over-halogenation or ring degradation. Yields are highly dependent on the electronic effects of substituents; electron-withdrawing groups at the 2-position (e.g., aldehyde) may stabilize intermediates, improving reaction efficiency .
Q. How can structural characterization of 8-fluoroimidazo[1,2-a]pyridine hydrate be performed to confirm regiochemistry and purity?
Key techniques include:
- NMR Spectroscopy : NMR is critical to confirm fluorine substitution at the 8-position, as shifts between −120 to −140 ppm are typical for aromatic fluorides. NMR can resolve ring proton splitting patterns to verify regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 165.04 for anhydrous CHFNO) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding interactions in the hydrate form .
Advanced Research Questions
Q. What methodologies are used to evaluate the bioisosteric potential of 8-fluoroimidazo[1,2-a]pyridine in drug design, particularly for kinase inhibitors?
The compound is explored as a bioisostere for imidazo[1,2-a]pyrimidine due to its similar electrostatic surface and lipophilicity. Researchers use:
- In Silico Docking : To compare binding poses with target proteins (e.g., c-Met kinase). Fluorine’s electronegativity enhances interactions with hydrophobic pockets (e.g., Tyr-1230 in c-Met) .
- SAR Studies : Systematic substitution at the 6-position (e.g., Cl, CN, CF) reveals electronic effects on inhibitory activity. For example, 6-cyano derivatives show improved cellular IC values (e.g., 188.5 nM in EBC-1 cells) .
- Physicochemical Profiling : LogP and pKa measurements assess bioavailability. Fluorine reduces basicity, enhancing membrane permeability .
Q. How can contradictory bioactivity data for 8-fluoroimidazo[1,2-a]pyridine derivatives be resolved across different studies?
Contradictions often arise from:
- Substituent Positioning : Regioisomers (e.g., 3-bromo vs. 6-bromo derivatives) exhibit divergent biological activities due to steric clashes or altered binding affinities .
- Experimental Conditions : pH-sensitive probes (e.g., fluorescent derivatives) may show variable stability in buffers, affecting IC measurements .
- Cell Line Variability : c-Met inhibition efficacy varies between EBC-1 (lung) vs. MKN-45 (gastric) cells due to differential receptor expression . Resolution Strategy: Standardize assays (e.g., fixed pH 7.4, consistent cell passages) and validate results with orthogonal techniques (e.g., SPR binding assays vs. enzymatic activity tests).
Q. What are the optimal strategies for designing SAR studies on 8-fluoroimidazo[1,2-a]pyridine derivatives targeting antimicrobial activity?
- Core Modifications : Introduce polar groups (e.g., carboxylic acids at the 2-position) to enhance water solubility and Gram-negative bacterial penetration .
- Halogenation : Bromine or chlorine at the 6-position increases electrophilicity, improving interactions with bacterial enzymes (e.g., DNA gyrase) .
- Hybridization : Conjugate with known antimicrobial scaffolds (e.g., quinolones) to synergize mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
